molecular formula C15H10ClNO2 B11852920 5-Chloro-2-phenyl-1H-indole-3-carboxylic acid

5-Chloro-2-phenyl-1H-indole-3-carboxylic acid

Cat. No.: B11852920
M. Wt: 271.70 g/mol
InChI Key: JUIJGFWMIFCMEZ-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1H-indole-3-carboxylic acid is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of 3-chlorobenzaldehyde as a starting reagent . The reaction typically proceeds through a series of steps including condensation, cyclization, and oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the synthesis . The reaction conditions are optimized to ensure high purity and yield, often involving controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

    Substitution reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Electrophilic substitution: Products include halogenated, nitrated, or sulfonated derivatives.

    Oxidation: Products include carboxylates or other oxidized forms.

    Reduction: Products include alcohols or other reduced forms.

Scientific Research Applications

5-Chloro-2-phenyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes . The chloro and phenyl groups contribute to its binding specificity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid
  • 5-Bromo-2-phenyl-1H-indole-3-carboxylic acid
  • 5-Iodo-2-phenyl-1H-indole-3-carboxylic acid

Uniqueness

5-Chloro-2-phenyl-1H-indole-3-carboxylic acid is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. Compared to its fluoro, bromo, and iodo analogs, the chloro derivative exhibits different reactivity and binding characteristics, making it valuable for specific applications .

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

5-chloro-2-phenyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(15(18)19)14(17-12)9-4-2-1-3-5-9/h1-8,17H,(H,18,19)

InChI Key

JUIJGFWMIFCMEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

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